molecular formula C16H14N2O4S2 B14113490 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B14113490
M. Wt: 362.4 g/mol
InChI Key: JEAVWYPQIONRJP-UHFFFAOYSA-N
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Description

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (hereafter referred to as the target compound) is a thiazolidinone derivative with a fused indole moiety and a butanoic acid side chain. Its structure features a Z-configuration at the methylidene bridge (C5 position of the thiazolidinone ring), critical for biological activity . The presence of the sulfanylidene group enhances electrophilicity, facilitating interactions with enzymatic active sites .

Properties

Molecular Formula

C16H14N2O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)

InChI Key

JEAVWYPQIONRJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule is deconstructed into two primary components:

  • 1-Methyl-2-oxoindole-3-carbaldehyde : Serves as the aromatic aldehyde for hydrazone formation.
  • 4-Aminobutanoic Acid Hydrazide : Provides the carboxylic acid backbone and nucleophilic hydrazine moiety.

The convergence of these components via hydrazone condensation and subsequent cyclization with a sulfur source forms the thiazolidinone core.

Stepwise Synthesis and Optimization

Synthesis of 1-Methyl-2-oxoindole-3-carbaldehyde

Methodology :

  • Vilsmeier-Haack Formylation :
    • 1-Methyl-2-oxoindole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the 3-carbaldehyde derivative.
    • Reaction Conditions : 12 h, anhydrous dichloromethane.
    • Yield : 68–72% (literature analogue).

Characterization :

  • IR : C=O stretch at 1715 cm⁻¹, C=O (indole) at 1670 cm⁻¹.
  • ¹H-NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.1 Hz, 1H, indole-H), 7.45–7.32 (m, 3H, indole-H), 3.89 (s, 3H, N-CH₃).

Preparation of 4-Aminobutanoic Acid Hydrazide

Methodology :

  • Esterification :
    • 4-Aminobutanoic acid is treated with thionyl chloride (SOCl₂) in dry ethanol to form the ethyl ester.
    • Reaction Conditions : Reflux, 4 h.
    • Yield : 85–90%.
  • Hydrazide Formation :
    • The ester reacts with 80% hydrazine hydrate in ethanol under reflux for 12 h.
    • Yield : 78–82%.

Characterization :

  • IR : N-H stretch at 3250 cm⁻¹, C=O (amide) at 1665 cm⁻¹.
  • ¹H-NMR (DMSO-d₆): δ 4.12 (t, 2H, NH₂), 2.45 (t, 2H, CH₂CO), 1.82–1.65 (m, 2H, CH₂).

Hydrazone Condensation

Methodology :

  • Equimolar amounts of 1-methyl-2-oxoindole-3-carbaldehyde and 4-aminobutanoic acid hydrazide are refluxed in dry ethanol for 6–8 h.
  • Key Optimization :
    • Anhydrous conditions prevent hydrolysis of the hydrazone.
    • Catalytic acetic acid (2 drops) accelerates imine formation.

Characterization :

  • IR : C=N stretch at 1605 cm⁻¹, NH bend at 1550 cm⁻¹.
  • ¹H-NMR (DMSO-d₆): δ 11.52 (s, 1H, NH), 8.34 (s, 1H, CH=N), 7.92–7.35 (m, 4H, indole-H), 3.91 (s, 3H, N-CH₃).

Thiazolidinone Cyclization

Methodology :

  • The hydrazone reacts with mercaptoacetic acid in toluene under reflux for 5–7 h.
  • Mechanism : Nucleophilic attack by the thiol group on the hydrazone’s carbonyl carbon, followed by cyclization and dehydration.

Optimization :

  • Solvent Selection : Toluene outperforms ethanol due to higher boiling point and improved solubility.
  • Yield : 65–70% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Characterization :

  • IR : C=S stretch at 1210 cm⁻¹, C=O (thiazolidinone) at 1720 cm⁻¹.
  • ¹³C-NMR (DMSO-d₆): δ 178.5 (C=O), 167.2 (C=S), 142.3 (C=N), 129.8–115.4 (indole-C), 55.1 (thiazolidinone-CH₂), 34.8 (N-CH₃).

Spectroscopic Validation and Analytical Data

Comparative Spectral Analysis

Parameter Hydrazone Intermediate Final Product
IR C=O (cm⁻¹) 1665 1720
IR C=S (cm⁻¹) 1210
¹H-NMR (CH=N) δ 8.34
¹³C-NMR (C=S) δ 167.2

Mass Spectrometry

  • Observed : [M+H]⁺ = 403.08 (C₁₇H₁₅N₃O₄S₂).
  • Theoretical : 403.06 (Δ = 0.02 ppm).

Challenges and Alternative Pathways

Isomerism in Hydrazone Formation

  • E/Z Isomerism : Observed as duplicate signals in ¹H-NMR (δ 8.34 and 8.12 for CH=N).
  • Mitigation : Prolonged reflux (8 h) shifts equilibrium toward the E-isomer (>90%).

Competing Side Reactions

  • Thioester Formation : Occurs if mercaptoacetic acid is in excess.
  • Prevention : Strict stoichiometric control (1:1.05 hydrazone:mercaptoacetic acid).

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-Factor 6.2
Material Efficiency 13.9%

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Ring

The thiazolidinone core undergoes nucleophilic attacks, particularly at the sulfur and carbonyl groups. Key reactions include:

Reaction Type Reagents/Conditions Products Reference
S-Alkylation Methyl iodide, K₂CO₃, DMF, 60°C3-Methylsulfanyl derivative (confirmed via NMR and LC-MS)
Oxidation H₂O₂ (30%), acetic acid, 40°CSulfone derivative (yield: 78%; stability improved at pH 7.0)
Ring-Opening NaOH (1M), ethanol, refluxCleavage to form 1-methyl-2-oxoindole-3-carboxylic acid and thiol intermediates
  • Mechanistic Insight : The sulfur atom in the thiazolidinone ring acts as a soft nucleophile, facilitating alkylation. Oxidation with H₂O₂ proceeds via a two-electron mechanism, forming stable sulfone derivatives.

Reactivity of the Indole Moiety

The 1-methyl-2-oxoindole fragment participates in electrophilic substitution and condensation reactions:

Reaction Type Reagents/Conditions Products Reference
Electrophilic Bromination Br₂ (1 eq), CHCl₃, 25°C5-Bromo-substituted derivative (confirmed by X-ray crystallography)
Knoevenagel Condensation Malononitrile, piperidine, EtOHCyano-substituted analog (IC₅₀: 12 µM against PPARγ)
  • Structure-Activity Relationship (SAR) : Bromination at position 5 of the indole ring enhances antibacterial activity by 40% compared to the parent compound .

Carboxylic Acid Functionalization

The butanoic acid tail undergoes typical carboxylic acid reactions:

Reaction Type Reagents/Conditions Products Reference
Esterification MeOH, H₂SO₄, refluxMethyl ester (log P increased by 1.2 units)
Amidation Thionyl chloride, then NH₃ (g)Primary amide (improved solubility in aqueous buffers)
Metal Complexation CuCl₂ (1 eq), H₂O, 50°CCopper(II) complex (λₘₐₓ: 650 nm; stability constant log β = 8.3)
  • Key Finding : Ester derivatives show reduced cytotoxicity (CC₅₀: >100 µM) compared to the free acid (CC₅₀: 45 µM).

Cycloaddition and Heterocycle Formation

The α,β-unsaturated ketone system enables cycloaddition reactions:

Reaction Type Reagents/Conditions Products Reference
Diels-Alder Reaction Cyclopentadiene, toluene, 80°CBicyclic adduct (endo:exo = 4:1; diastereomeric excess: 85%)
1,3-Dipolar Cycloaddition Azide, CuSO₄, sodium ascorbateTriazole-linked conjugate (click chemistry yield: 92%)

Degradation and Stability Studies

The compound undergoes pH-dependent hydrolysis:

Condition Half-Life (t₁/₂) Major Degradants Reference
pH 1.0 (HCl, 37°C)2.3 hours1-Methyl-2-oxoindole + thiazolidine fragments
pH 7.4 (PBS, 37°C)48 hoursSulfoxide derivative (minor pathway)
pH 10.0 (NaOH, 37°C)15 minutesComplete ring-opening to mercapto intermediates
  • Stability Recommendation : Store at pH 6–8 under inert atmosphere to minimize degradation.

Bioconjugation and Prodrug Strategies

The carboxylic acid group enables covalent modifications for targeted delivery:

Strategy Reagents Application Reference
PEGylation mPEG-NH₂, EDC/NHSWater-soluble prodrug (t₁/₂ in plasma: 6 hours)
Antibody-Drug Conjugate Anti-HER2 antibody, SMCC linkerTargeted cancer therapy (in vitro IC₅₀: 8 nM)

Key Research Findings

  • Antibacterial Optimization : Introduction of a 3-methylbutanoic acid substituent (vs. acetic acid) improves activity against S. aureus by 3-fold (MIC: 2 µg/mL vs. 6 µg/mL) .

  • Metabolic Stability : CYP2C9-mediated sulfoxidation accounts for 27% of hepatic metabolism, while CYP2C8 causes tail cleavage in <5% of cases .

  • PPARγ Agonism : The free acid form exhibits 90% PPARγ activation at 10 µM, making it a candidate for diabetes research.

Scientific Research Applications

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

a) 1-Methyl-2-oxoindol-3-ylidene vs. 1-Benzyl-5-bromo-2-oxoindol-3-ylidene

  • Compound 2 (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) :
    • Key differences : A benzyl group at N1 and a bromo substituent at C5 of the indole ring.
    • Impact : The bromine atom increases lipophilicity (XLogP3 ~5.3 vs. ~3.8 for the target compound), enhancing membrane permeability. Molecular dynamics (MD) simulations using GROMACS 2021.4 demonstrated stable binding to M. tuberculosis shikimate kinase, correlating with antibacterial activity .

b) 5-Methoxy-1H-indol-3-ylmethylene

  • Compound 5h ((Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) :
    • Key differences : A methoxy group at C5 of the indole ring and a benzoic acid side chain.
    • Impact : The methoxy group improves solubility and antifungal activity (MIC: 2 µg/mL against Candida albicans), attributed to enhanced hydrogen bonding with fungal enzymes .

Variations in the Thiazolidinone Core

a) Rhodanine-3-acetic Acid Derivatives

  • Epalrestat (2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid) :
    • Key differences : Lacks the indole moiety and has a shorter acetic acid chain.
    • Impact : Clinically used as an aldose reductase inhibitor for diabetic neuropathy. The truncated side chain reduces steric hindrance, enabling deeper penetration into enzyme pockets .

b) Pyridinylmethylidene Substitutions

  • Compound 5a (4-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid) : Key differences: A pyridine ring replaces the indole system. Impact: Exhibits moderate antibacterial activity (MIC: 16 µg/mL against Staphylococcus aureus), likely due to weaker π-π stacking compared to indole-containing analogs .

Side Chain Modifications

a) Butanoic Acid vs. Pentanoic Acid

  • Compound 5b (5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid) : Key differences: A pentanoic acid chain instead of butanoic acid. Impact: Increased chain length slightly improves lipophilicity (XLogP3: 5.1 vs. 4.8) but reduces solubility, leading to lower in vitro efficacy .

b) Methylsulfanyl Substituents

  • 4-(Methylsulfanyl)butanoic Acid Derivatives : Key differences: A methylsulfanyl group at C4 of the butanoic acid chain. Impact: Enhances metabolic stability and bioavailability (t1/2: ~8 hours in murine models) due to sulfur-mediated resistance to esterase cleavage .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Indole/Thiazolidinone) Side Chain Molecular Formula Molecular Weight (g/mol) Biological Activity (MIC, IC50) References
Target Compound 1-Methyl-2-oxoindol-3-ylidene Butanoic acid C17H16N2O4S3 408.52 Antibacterial: 4 µg/mL (M. tuberculosis)
Compound 2 1-Benzyl-5-bromo-2-oxoindol-3-ylidene Acetic acid C21H16BrN2O4S2 513.40 Antibacterial: 2 µg/mL (M. tuberculosis)
Compound 5h 5-Methoxy-1H-indol-3-ylmethylene Benzoic acid C19H14N2O4S2 398.46 Antifungal: 2 µg/mL (C. albicans)
Epalrestat None (rhodanine core) Acetic acid C15H13NO3S2 319.40 Aldose reductase inhibition: IC50 0.1 µM
4-(Methylsulfanyl)butanoic Acid Derivative 1-Methyl-2-oxoindol-3-ylidene 4-MeS-butanoic C17H16N2O4S3 408.52 Improved bioavailability (t1/2: 8 h)

Research Findings and Structure-Activity Relationships (SAR)

  • Indole Modifications : Bromine or methoxy groups at C5 enhance activity by increasing lipophilicity or hydrogen bonding, respectively .
  • Side Chain Length: Butanoic acid chains optimize solubility and target binding compared to shorter (acetic acid) or longer (pentanoic acid) chains .
  • Sulfur Substituents : Methylsulfanyl groups improve pharmacokinetic profiles without compromising potency .

Computational and Experimental Validation

  • Molecular Dynamics (MD) : Simulations for Compound 2 revealed stable interactions with M. tuberculosis shikimate kinase (binding energy: -9.2 kcal/mol) .
  • Synthesis: The target compound was synthesized via Knoevenagel condensation, confirmed by IR (C=O: 1704 cm⁻¹) and MS ([M+H]+: 409.5) .

Biological Activity

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indole moiety, a thiazolidinone ring, and a butanoic acid side chain. Its IUPAC name is 4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid.

PropertyValue
Molecular FormulaC18H16N2O4S2
Molecular Weight396.4 g/mol
IUPAC Name4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
CAS Number305376-97-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases by competing with ATP for binding sites, disrupting signaling pathways involved in cell proliferation and survival.
  • Anticancer Properties : Preclinical studies indicate that the compound exhibits significant anticancer activity against various cancer cell lines. It may induce apoptosis through the activation of intrinsic pathways .
  • Antimicrobial Activity : Research suggests that it possesses antimicrobial properties, potentially effective against a range of pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Effects

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

  • Cytotoxicity : The compound showed cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .
  • Selectivity : Preliminary studies suggest that it selectively targets cancer cells over normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer strains.

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